molecular formula C22H17N5OS2 B1224481 3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE

3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE

Cat. No.: B1224481
M. Wt: 431.5 g/mol
InChI Key: RJHCGCBEVHOGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple aromatic rings and heteroatoms, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The thiophene and triazole moieties are introduced through subsequent reactions involving thiolation and triazole formation, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways . The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or RNA can lead to antiviral or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-5-(benzylthio)isoxazole: Shares structural similarities but differs in the oxadiazole ring.

    Imidazole derivatives: Similar heterocyclic compounds with diverse biological activities.

    Thiazole derivatives: Known for their antimicrobial and anticancer properties.

Uniqueness

3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical reactivity and biological activities. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H17N5OS2

Molecular Weight

431.5 g/mol

IUPAC Name

3-phenyl-5-[[4-phenyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H17N5OS2/c1-3-8-16(9-4-1)21-23-20(28-26-21)15-30-22-25-24-19(14-18-12-7-13-29-18)27(22)17-10-5-2-6-11-17/h1-13H,14-15H2

InChI Key

RJHCGCBEVHOGBY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC=CS5

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC=CS5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE
Reactant of Route 2
Reactant of Route 2
3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE
Reactant of Route 3
Reactant of Route 3
3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE
Reactant of Route 4
Reactant of Route 4
3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE
Reactant of Route 5
Reactant of Route 5
3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE
Reactant of Route 6
Reactant of Route 6
3-PHENYL-5-[({4-PHENYL-5-[(THIOPHEN-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,2,4-OXADIAZOLE

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